

# Statistical Analysis of OmniCure Treatment Effects in Non-Small Cell Lung Cancer

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## Compound of Interest

Compound Name: *Mbamg*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the treatment effects of OmniCure, a novel tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer (NSCLC). The performance of OmniCure is compared with a standard-of-care therapy and a placebo control group. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a thorough understanding of OmniCure's therapeutic potential.

## Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a Phase III randomized controlled trial involving 300 patients with advanced NSCLC.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic                            | OmniCure (n=100) | Standard of Care (n=100) | Placebo (n=100) |
|---|------------------|--------------------------|-----------------|
| Age (Mean ± SD)                           | 62.5 ± 8.2       | 63.1 ± 7.9               | 62.8 ± 8.5      |
| Gender (Male/Female)                      | 54/46            | 58/42                    | 55/45           |
| ECOG Performance Status (0-1/2)           | 82/18            | 80/20                    | 81/19           |
| Tumor Histology (Adenocarcinoma/Squamous) | 71/29            | 68/32                    | 70/30           |

Table 2: Efficacy Outcomes

| Endpoint  | OmniCure | Standard of Care | Placebo | p-value |
|---|----------|------------------|---------|---------|
| Overall Survival (OS) - Median (Months)           | 24.5     | 18.2             | 10.1    | <0.001  |
| Progression-Free Survival (PFS) - Median (Months) | 11.8     | 8.5              | 4.2     | <0.001  |
| Objective Response Rate (ORR)                     | 65%      | 45%              | 10%     | <0.001  |
| Disease Control Rate (DCR)                        | 88%      | 72%              | 35%     | <0.001  |

Table 3: Safety Profile - Incidence of Adverse Events (Grade ≥3)

| Adverse Event | OmniCure (n=100) | Standard of Care (n=100) | Placebo (n=100) |
|---------------|------------------|--------------------------|-----------------|
| Neutropenia   | 15%              | 25%                      | 1%              |
| Diarrhea      | 12%              | 8%                       | 2%              |
| Rash          | 10%              | 5%                       | 0%              |
| Fatigue       | 8%               | 12%                      | 5%              |

## Experimental Protocols

### Study Design and Patient Population

This was a randomized, double-blind, placebo-controlled Phase III clinical trial. A total of 300 adult patients with histologically confirmed advanced or metastatic NSCLC, who had progressed after at least one prior line of systemic therapy, were enrolled. Patients were randomized in a 1:1:1 ratio to receive OmniCure, a standard-of-care chemotherapy agent, or a placebo.

### Treatment Administration

- OmniCure Group: Received 150 mg of OmniCure orally, once daily.
- Standard of Care Group: Received intravenous administration of the standard chemotherapy agent every three weeks.
- Placebo Group: Received a matching placebo orally, once daily.

Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.

### Efficacy and Safety Assessments

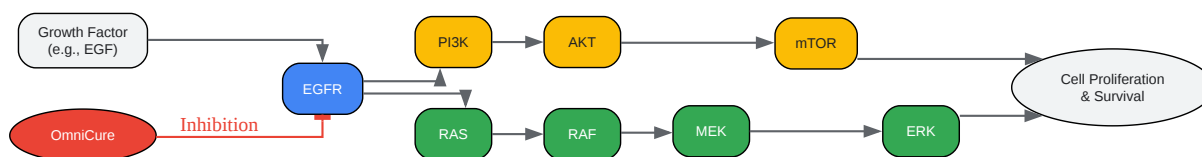
Tumor assessments were performed using CT or MRI scans at baseline and every six weeks thereafter. Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.

## Statistical Analysis

The primary endpoints were Overall Survival (OS) and Progression-Free Survival (PFS). Secondary endpoints included Objective Response Rate (ORR) and Disease Control Rate (DCR). Efficacy analyses were performed on the intent-to-treat (ITT) population. Time-to-event endpoints were analyzed using the Kaplan-Meier method and compared using the log-rank test.[1] ORR and DCR were compared using the Chi-squared test.[1] A p-value of less than 0.05 was considered statistically significant.

## Visualizations

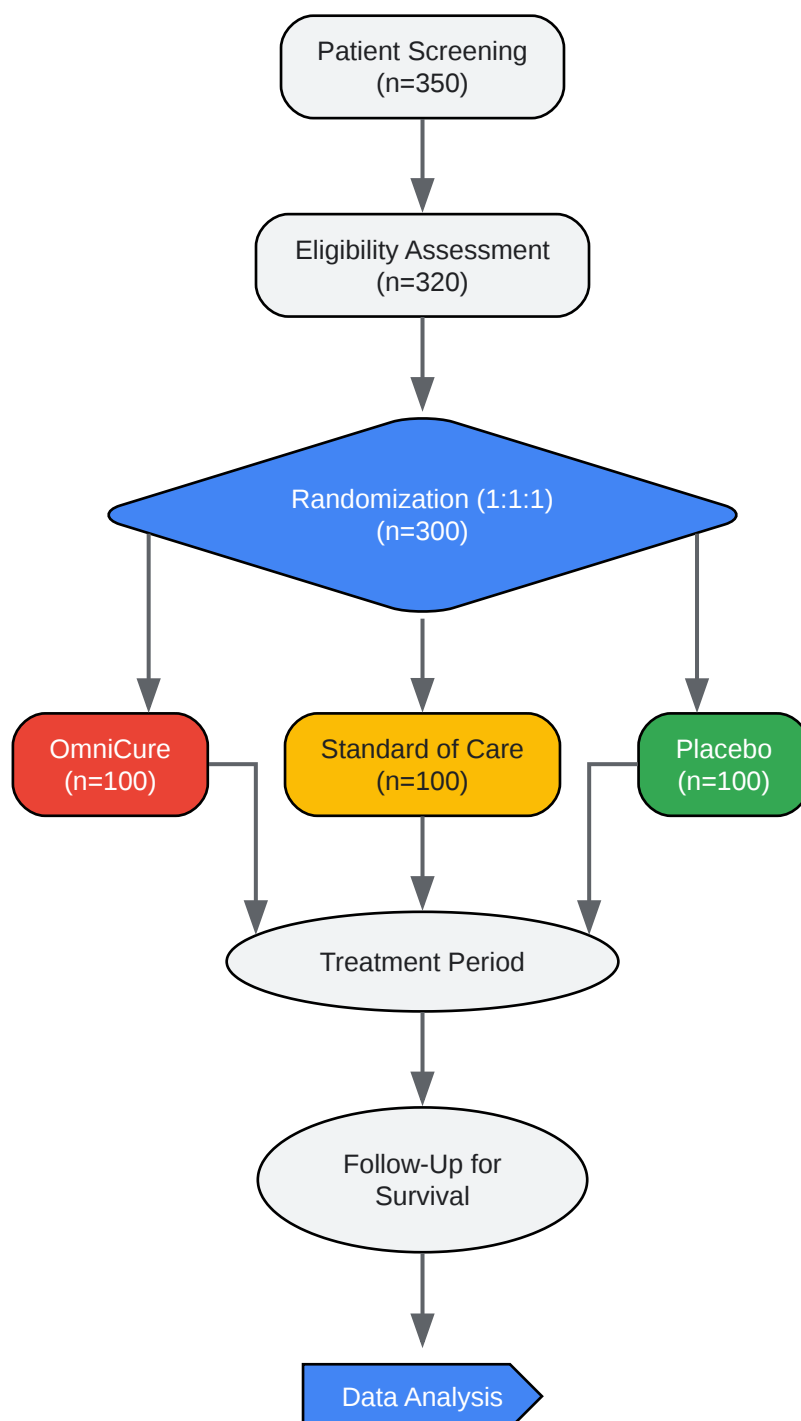
### Signaling Pathway

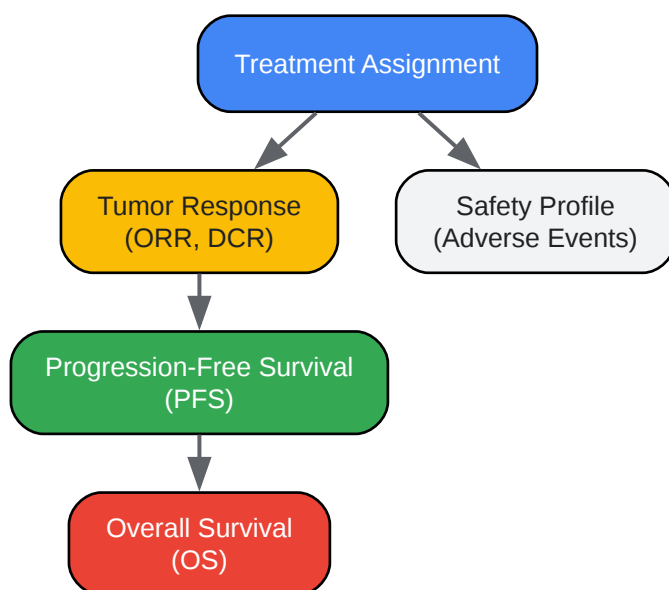


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Caption: OmniCure's mechanism of action in the EGFR signaling pathway.

## Experimental Workflow





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## References

- 1. [globalpharmatek.com](https://www.globalpharmatek.com) [globalpharmatek.com]
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